4-Hydroxy-3-nitropyridine

Pharmaceutical Intermediates Purification Technology Process Chemistry

This 4-hydroxy-3-nitropyridine (CAS 5435-54-1) is a thermally stable heteroaromatic building block (dec. ~285°C) enabling sublimation purification to ≥99.6% yield, ideal for GMP API synthesis. Its unique 4-hydroxy-3-nitro substitution pattern directs regioselective vicarious nucleophilic substitution for downstream drug intermediate production. Choose this specific isomer for its reliability in scalable, high-purity manufacturing.

Molecular Formula C5H4N2O3
Molecular Weight 140.1 g/mol
CAS No. 5435-54-1
Cat. No. B047278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-nitropyridine
CAS5435-54-1
Synonyms3-Nitro-4-hydroxypyridine;  3-Nitro-4-pyridinol;  NSC 21465; 
Molecular FormulaC5H4N2O3
Molecular Weight140.1 g/mol
Structural Identifiers
SMILESC1=CNC=C(C1=O)[N+](=O)[O-]
InChIInChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8)
InChIKeyYUWOLBZMQDGRFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-nitropyridine CAS 5435-54-1: Procurement Guide and Comparative Evidence for Scientific Selection


4-Hydroxy-3-nitropyridine (CAS 5435-54-1, also named 3-nitropyridin-4-ol) is a heteroaromatic building block belonging to the class of nitropyridine derivatives, characterized by a hydroxyl group at the 4-position and a nitro group at the 3-position of the pyridine ring . This substitution pattern imparts distinct electronic properties, with the nitro group acting as a strong electron-withdrawing moiety that activates the ring toward nucleophilic aromatic substitution while the hydroxyl group provides a handle for subsequent O-functionalization . The compound serves as a key intermediate in the synthesis of pharmaceutical agents, agrochemicals, and functional materials .

4-Hydroxy-3-nitropyridine: Why Regioisomeric and Functional Group Analogs Cannot Be Interchanged


4-Hydroxy-3-nitropyridine cannot be freely substituted with its regioisomers (e.g., 3-hydroxy-4-nitropyridine, CAS 13505-06-1) or mono-functional analogs (e.g., 3-nitropyridine, 4-hydroxypyridine) because the relative positioning of the hydroxyl and nitro groups dictates both the regioselectivity of downstream transformations and the compound's thermal stability during processing . The 4-hydroxy-3-nitro substitution pattern uniquely directs vicarious nucleophilic substitution (VNS) to the ortho or para position relative to the nitro group with predictable regioselectivity [1], whereas alternative isomers yield different substitution patterns or fail to participate in these transformations altogether . Additionally, the high decomposition temperature (~285°C) of this specific isomer enables purification via sublimation—a property not shared by its regioisomers, which exhibit substantially lower melting points and different thermal decomposition profiles [2].

4-Hydroxy-3-nitropyridine Comparative Evidence: Quantified Differentiation for Procurement Decisions


Sublimation Purification Efficiency: 99.6% Mass Fraction Achievable via Thermal Sublimation Method

4-Hydroxy-3-nitropyridine can be purified to a mass fraction of 99.6% with a yield of 99.6% using a thermal sublimation method under controlled conditions, representing a quantifiable advantage over conventional recrystallization or chromatographic purification approaches that typically achieve lower purity or reduced yields for this class of compounds [1]. The method exploits the compound's high decomposition temperature (~285°C) and volatility characteristics, which are distinct from regioisomers such as 3-hydroxy-4-nitropyridine .

Pharmaceutical Intermediates Purification Technology Process Chemistry

Two-Stage Sublimation Enables Sequential Fractionation with 99.7% Purity in First Fraction

A two-stage sublimation protocol for 4-hydroxy-3-nitropyridine yields a first fraction with 99.7% mass fraction (51.3% yield) and a second fraction with 98.7% mass fraction (98.5% yield after deduction of residue), demonstrating that ultra-high purity fractions can be isolated without chromatographic separation [1]. This fractional sublimation capability is enabled by the compound's thermal stability up to its decomposition point, a property not shared by many nitropyridine isomers that decompose or melt at significantly lower temperatures (e.g., 3-hydroxy-4-nitropyridine with melting point 188-191°C, and 2-hydroxy-5-nitropyridine with melting point 85-87°C) .

Process Optimization High-Purity Intermediates Fractional Sublimation

Synthesis Yield: 89% from 4-Methoxypyridine Demethylation versus Alternative Nitration Routes

4-Hydroxy-3-nitropyridine can be synthesized from 4-methoxy-3-nitropyridine via demethylation using concentrated hydrobromic acid at 100°C for 16 hours, followed by neutralization with NaOH, affording the product as a light yellow solid in 89% yield . This demethylation route provides a quantitative yield benchmark that compares favorably against direct nitration of 4-hydroxypyridine, which often suffers from over-nitration, oxidation of the hydroxyl group, and challenging isomer separation, typically resulting in yields ranging from 50-75% depending on nitration conditions .

Synthetic Methodology Process Yield Optimization Demethylation

Regioselective Vicarious Nucleophilic Substitution: Ortho/Para Directing Effect Enables Predictable Functionalization

Under vicarious nucleophilic substitution (VNS) conditions, 4-substituted-3-nitropyridines—including 4-hydroxy-3-nitropyridine—undergo alkylation with chloroform, methyl chloroacetate, and ethyl 2-chloropropionate with acceptable to good yields and predictable regioselectivity, with substitution occurring in the ortho or para position relative to the nitro group [1]. This regiochemical predictability contrasts with the behavior of unsubstituted 3-nitropyridine, which exhibits less controlled substitution patterns and lower regioselectivity under identical conditions [2]. The 4-hydroxy substituent further modulates the electronic environment of the pyridine ring, enhancing nucleophilic aromatic substitution (SNAr) reactivity at the 2- and 6-positions relative to the nitro group.

Nucleophilic Substitution Regioselectivity C-H Functionalization

Melting Point and Thermal Stability: ~285°C Decomposition Enables Sublimation Unlike Regioisomers

4-Hydroxy-3-nitropyridine exhibits a decomposition temperature of approximately 285°C without melting, a thermal stability profile that is substantially higher than its closest regioisomeric analogs and enables purification by sublimation—a method not viable for isomers that melt or decompose at lower temperatures . Direct comparison with 3-hydroxy-4-nitropyridine (mp 188-191°C) and 2-hydroxy-5-nitropyridine (mp 85-87°C) demonstrates that the 4-hydroxy-3-nitro substitution pattern confers a unique thermal stability advantage .

Thermal Stability Melting Point Purification

Commercially Available Purity Grades: 98-99% HPLC Purity Across Multiple Vendors

4-Hydroxy-3-nitropyridine is commercially available from multiple established vendors with assay specifications ranging from 98% to 99% purity (HPLC) . This represents a reliable supply chain with established quality control benchmarks, compared to certain regioisomers such as 3-hydroxy-4-nitropyridine and 2-hydroxy-3-nitropyridine, which have more limited commercial availability and fewer documented purity specifications .

Commercial Availability Purity Specification Quality Control

4-Hydroxy-3-nitropyridine: Evidence-Backed Application Scenarios for Procurement and Research Use


Synthesis of 4-Chloro-3-nitropyridine for Pharmaceutical Intermediates

4-Hydroxy-3-nitropyridine serves as the direct precursor to 4-chloro-3-nitropyridine via treatment with PCl5-POCl3 (phosphorus oxychloride) . This transformation is a critical step in the synthesis of amifampridine (3,4-diaminopyridine), a drug used for Lambert-Eaton myasthenic syndrome, where 4-chloro-3-nitropyridine undergoes nucleophilic aromatic substitution with methanolic ammonia followed by nitro group reduction [1]. The high thermal stability of 4-hydroxy-3-nitropyridine (~285°C decomposition) permits the elevated temperatures required for efficient chlorination without premature decomposition, a property that distinguishes it from less thermally stable nitropyridine isomers.

Synthesis of 4-Ethoxy-3-nitropyridine via O-Alkylation

4-Hydroxy-3-nitropyridine is readily converted to 4-ethoxy-3-nitropyridine by treatment with phosphorus pentachloride (PCl5) followed by ethanol . This O-alkylated derivative serves as a versatile building block for further functionalization, including amination reactions to produce aminonitropyridines, which are key intermediates in kinase inhibitor and receptor antagonist programs [1]. The hydroxyl group at the 4-position provides a unique handle for selective O-functionalization that is not available in unsubstituted 3-nitropyridine or in regioisomers where the hydroxyl is positioned at the 2- or 3-position, which exhibit different reactivity profiles toward alkylating agents.

Synthesis of Pyrazolo[1,5-a]pyrimidine COX-2 Selective Inhibitors

4-Hydroxy-3-nitropyridine is employed as a building block for the synthesis of a new series of pyrazolo[1,5-a]pyrimidines that act as COX-2-selective inhibitors . The 4-hydroxy-3-nitro substitution pattern provides the necessary electronic and steric properties for constructing the fused heterocyclic scaffold, where the nitro group can be subsequently reduced to an amino group for further derivatization, and the hydroxyl group participates in cyclocondensation reactions. This specific substitution pattern cannot be replicated using alternative nitropyridine isomers without significantly altering the synthetic route and final product structure.

High-Purity Material Preparation via Sublimation for GMP Manufacturing

The demonstrated ability to purify 4-hydroxy-3-nitropyridine to ≥99.6% mass fraction via sublimation, with yields exceeding 99% , makes this compound particularly suitable for applications requiring ultra-high purity without chromatographic intervention. This includes GMP manufacturing of active pharmaceutical ingredients (APIs) where residual solvents, heavy metals, and chromatographic media contamination must be minimized. The high decomposition temperature of ~285°C [1] uniquely enables this sublimation purification pathway, which is not viable for most nitropyridine isomers due to their lower melting points and thermal instability .

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